2-Chloro-4-((trimethylsilyl)ethynyl)pyridine
Overview
Description
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12ClNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a chloro group at the second position and a trimethylsilyl-ethynyl group at the fourth position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
The trimethylsilyl (TMS) group in the compound is a common protecting group used in organic synthesis. The TMS group can be added to a molecule to protect a functional group from unwanted reactions. The TMS group can then be removed to reveal the original functional group .
Please consult with a chemical expert or conduct a more specific search for detailed information about this compound. If you’re conducting research involving this compound, please ensure to follow all relevant safety protocols. This compound has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 . Always handle with appropriate care and personal protective equipment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Ethynylation: The ethynyl group is introduced at the fourth position through a coupling reaction. This is often achieved using trimethylsilylacetylene in the presence of a palladium catalyst and a base such as triethylamine.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to remove impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine or potassium carbonate, used to deprotonate intermediates and drive reactions to completion.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Chloro-4-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-4-ethynylpyridine: Lacks the trimethylsilyl group, which affects its reactivity and applications.
2-Chloro-4-((trimethylsilyl)methyl)pyridine: Contains a methyl group instead of an ethynyl group, leading to different chemical properties and reactivity.
4-((Trimethylsilyl)ethynyl)pyridine:
The unique combination of the chloro and trimethylsilyl-ethynyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)ethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-5-9-4-6-12-10(11)8-9/h4,6,8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFPUCBBPLNIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499193-57-6 | |
Record name | 2-chloro-4-[2-(trimethylsilyl)ethynyl]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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